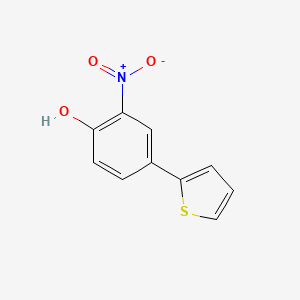

2-Nitro-4-(thiophen-2-YL)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-thiophen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSTPMEXAKAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10686213 | |

| Record name | 2-Nitro-4-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849236-79-9 | |

| Record name | 2-Nitro-4-(thiophen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10686213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Nitro 4 Thiophen 2 Yl Phenol

Retrosynthetic Analysis of the 2-Nitro-4-(thiophen-2-YL)phenol Framework

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the analysis can proceed via two primary disconnections, as illustrated below. This process involves mentally breaking down the molecule into precursor fragments and identifying the corresponding synthetic reactions. amazonaws.com

Primary Disconnections:

Disconnection of the C-C bond between the phenyl and thiophene (B33073) rings: This is a logical disconnection point, suggesting a cross-coupling reaction as the forward synthetic step. The precursors would be a substituted phenol (B47542) and a thiophene derivative. This approach is advantageous as it allows for the late-stage introduction of the thiophene moiety onto a pre-functionalized phenolic ring.

Disconnection of the C-N bond of the nitro group: This disconnection points towards an electrophilic aromatic substitution, specifically a nitration reaction, as the key bond-forming step. The precursor would be 4-(thiophen-2-yl)phenol. This strategy relies on the ability to selectively nitrate (B79036) the phenol ring at the position ortho to the hydroxyl group.

These retrosynthetic pathways guide the development of the synthetic strategies discussed in the following sections.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing this compound typically involve multi-step sequences that combine electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. libretexts.org In the context of synthesizing the target molecule, this strategy would involve the nitration of a phenolic precursor. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, which influences the position of the incoming electrophile (the nitronium ion, NO₂⁺).

A plausible synthetic route would begin with the nitration of a suitable phenol derivative. However, direct nitration of phenol itself can be challenging to control and may lead to a mixture of ortho- and para-isomers, as well as dinitrated and oxidized byproducts. researchgate.net Therefore, a more controlled approach would involve starting with a pre-functionalized phenol.

For instance, one could envision a synthesis starting from 4-bromophenol (B116583). Nitration of 4-bromophenol would be expected to yield 4-bromo-2-nitrophenol (B183274) due to the directing effects of both the hydroxyl and bromo substituents. Subsequent cross-coupling of this intermediate with a thiophene-based organometallic reagent would then furnish the final product.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between two different aromatic rings (biaryls). numberanalytics.comfiveable.me Several named reactions are applicable for introducing the thiophene moiety onto the phenolic framework. numberanalytics.comfiveable.me The general approach involves the reaction of an aryl halide or triflate with an organometallic thiophene derivative.

Suzuki-Miyaura Coupling: This reaction typically couples an aryl boronic acid or its ester with an aryl halide or triflate in the presence of a palladium catalyst and a base. youtube.comst-andrews.ac.uk For the synthesis of this compound, this could involve the reaction of 4-bromo-2-nitrophenol with thiophene-2-boronic acid. The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boronic acid reagents. fiveable.meorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) coupled with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnumberanalytics.com The synthesis could proceed by reacting 4-bromo-2-nitrophenol with 2-(tributylstannyl)thiophene. A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. taylorandfrancis.comwikipedia.orgnumberanalytics.comorganic-chemistry.org To synthesize the target molecule, 4-bromo-2-nitrophenol could be reacted with a 2-thienylzinc halide. Organozinc reagents are generally more reactive than organoboranes and organostannanes. wikipedia.org

Sonogashira Coupling: While typically used to form carbon-carbon bonds between aryl halides and terminal alkynes, modifications of the Sonogashira coupling can be adapted for the synthesis of biaryl compounds. nih.govresearchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org However, for the direct coupling of a thiophene ring to a phenol, the other methods are generally more straightforward.

The choice of cross-coupling reaction often depends on the availability of starting materials, functional group tolerance, and reaction conditions.

The regioselective nitration of phenols is a critical step in many synthetic sequences. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. dergipark.org.tr To achieve selective nitration at the desired position, various reagents and conditions can be employed.

For the synthesis of this compound, the nitration of 4-(thiophen-2-yl)phenol would be a key step. The thiophene substituent at the para position would further influence the regioselectivity of the nitration. Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution, with a preference for the 2-position. pearson.com When attached to the phenol ring, its electronic and steric effects would need to be considered.

To control the regioselectivity of the nitration of 4-(thiophen-2-yl)phenol, various nitrating agents can be used. Traditional methods using a mixture of nitric acid and sulfuric acid can be harsh and lead to over-nitration and side products. researchgate.net Milder and more selective methods are often preferred:

Metal Nitrates: Reagents like copper(II) nitrate (Cu(NO₃)₂·3H₂O) can provide a more controlled nitration of phenols, often leading to good yields of mono-nitro products with high regioselectivity. researchgate.netumich.edu

Ammonium (B1175870) Nitrate and Potassium Hydrogen Sulfate (B86663): The use of ammonium nitrate in the presence of a solid acid catalyst like potassium hydrogen sulfate (KHSO₄) has been reported for the regioselective nitration of phenols. dergipark.org.trsciencemadness.org

Phase Transfer Catalysis: Nitration using dilute nitric acid in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can promote regioselective nitration under mild conditions. nih.gov

The following table summarizes the key features of different nitration methods:

| Nitrating Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HNO₃/H₂SO₄ | Concentrated acids, low temperatures | Strong nitrating agent | Low regioselectivity, harsh conditions, side reactions researchgate.net |

| Cu(NO₃)₂·3H₂O | Organic solvent, mild temperatures | Good yields, high regioselectivity, inexpensive researchgate.netumich.edu | May require specific solvents |

| NH₄NO₃/KHSO₄ | Reflux in acetonitrile | Green, available, inexpensive, easy to handle dergipark.org.trsciencemadness.org | May require longer reaction times |

| Dilute HNO₃/TBAB | Sonication | Mild conditions, rate enhancement, regioselectivity nih.gov | Requires specialized equipment (sonicator) |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ppaspk.org Several principles of green chemistry can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For instance, performing cross-coupling reactions in water or using water-miscible organic solvents can significantly reduce the environmental impact. st-andrews.ac.uk

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions. nih.govresearchgate.net For the nitration step, solid acid catalysts can replace corrosive mineral acids. paspk.org For cross-coupling, developing more active and recyclable palladium catalysts is an active area of research. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy.

Use of Renewable Feedstocks: While not directly applicable to the core structure of this compound, the principles of using renewable starting materials are a key aspect of green chemistry. nih.gov

An example of a greener approach to a related transformation is the reduction of nitrophenols using metal nanoparticles synthesized via green methods, such as using plant extracts as reducing and capping agents. nih.gov While this is a reduction rather than a synthesis of the target molecule, it illustrates the trend towards more sustainable chemical processes.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch setups. The application of flow technology to the synthesis of nitrophenols enhances safety, improves heat and mass transfer, and allows for precise control over reaction parameters, leading to higher yields and purity. acs.orgyoutube.com

For the synthesis of this compound, a continuous flow process would likely involve the nitration of the 4-(thiophen-2-yl)phenol precursor. In a typical setup, streams of the phenolic precursor dissolved in a suitable solvent and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be introduced into a microreactor or a coiled tube reactor via high-precision pumps. acs.orggoogle.com The small reactor volume ensures that only a minimal amount of reactive material is present at any given time, drastically reducing the risk associated with potential thermal runaways. acs.org

Key parameters such as reaction temperature, residence time, and molar ratios of reactants can be systematically optimized. energetic-materials.org.cn For instance, in the continuous flow synthesis of other nitrophenols, total residence times have been reduced to a few minutes, compared to several hours in batch processes, while achieving high yields. acs.org The efficient mixing and superior heat exchange capabilities of flow reactors prevent the formation of localized hot spots, which can lead to over-nitration or degradation of the sensitive thiophene ring. acs.orgstackexchange.com The output stream from the reactor would then be collected for purification. This methodology not only enhances safety and efficiency but also facilitates scalability. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Nitration for Phenolic Compounds

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of exothermic reaction mixture. | Significantly improved safety with small reactor volumes and superior temperature control. acs.org |

| Reaction Time | Often several hours. acs.org | Reduced to seconds or minutes. acs.org |

| Heat Transfer | Inefficient, potential for localized hot spots and side reactions. | Highly efficient, ensuring uniform temperature distribution. youtube.com |

| Process Control | Limited control over mixing and concentration gradients. | Precise control over stoichiometry, residence time, and temperature. energetic-materials.org.cn |

| Scalability | Challenging and often requires significant process redesign. | More straightforward to scale up by operating for longer durations or using parallel reactors. acs.org |

Catalytic Methodologies (e.g., Organocatalysis, Heterogeneous Catalysis, Metal-Free Systems)

The synthesis of this compound can be achieved through various catalytic lenses, focusing on both the initial C-C coupling to form the precursor and the final nitration step.

Heterogeneous Catalysis Heterogeneous catalysts are advantageous due to their ease of separation and recyclability. For the initial C-C coupling of a phenol derivative and a thiophene derivative, copper complexes have been shown to be effective. nih.govnih.gov For the subsequent nitration, solid acid catalysts offer a green alternative to traditional mineral acids. Metal-exchanged montmorillonite (B579905) clays, such as Fe³⁺-exchanged K10 clay, have been successfully used for the selective nitration of thiophene. google.com Such a catalyst could be employed for the nitration of 4-(thiophen-2-yl)phenol, potentially favoring the desired 2-nitro isomer and simplifying workup by simple filtration of the catalyst. google.com Another approach involves using magnetically recyclable nanocomposites, which can be easily removed from the reaction mixture with an external magnetic field. chemijournal.com

Organocatalysis Organocatalysis provides a metal-free pathway for various transformations. In the context of nitration, (thio)urea derivatives can act as general acid catalysts. researchgate.net They are believed to activate substrates through hydrogen bonding, coordinating with the electron-rich sites of the reactants. researchgate.net For the nitration of 4-(thiophen-2-yl)phenol, a chiral bifunctional thiourea (B124793) catalyst could potentially not only catalyze the reaction but also induce enantioselectivity if a prochiral substrate were used. Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride, have also been employed as both the catalyst and the solvent for the nitration of phenols using sodium nitrite, proceeding through a proposed radical-cation mechanism. sharif.edu

Metal-Free Systems Metal-free approaches are highly desirable to avoid metal contamination in the final product. While the precedent for a metal-free C-C coupling between a phenol and a thiophene is limited, the nitration step is readily achievable without metals. A classic and effective metal-free nitrating system involves using nitric acid in conjunction with an anhydride (B1165640), such as trifluoroacetic anhydride or acetic anhydride. stackexchange.comsemanticscholar.org This combination generates a potent electrophile (acetyl nitrate or trifluoroacetyl nitrate) capable of nitrating activated aromatic rings under relatively mild conditions. semanticscholar.org The use of nitric acid/trifluoroacetic anhydride has been shown to be effective for the nitration of thiophene itself, affording the 2-nitro derivative in good yield. semanticscholar.org This method avoids the harsh, strongly oxidizing conditions of mixed sulfuric and nitric acid, which could degrade the thiophene ring. stackexchange.com

Mechanistic Investigations of this compound Formation Reactions

Detailed Reaction Pathway Determination

The most plausible reaction pathway for the formation of this compound involves two key transformations:

Synthesis of the 4-(thiophen-2-yl)phenol Precursor: This biaryl compound is likely synthesized via a transition-metal-catalyzed cross-coupling reaction. A common strategy would be a Suzuki coupling, reacting 4-halophenol (e.g., 4-bromophenol, with its hydroxyl group potentially protected) with 2-thienylboronic acid in the presence of a palladium catalyst and a base. Alternatively, a nickel-catalyzed C-H/C-O coupling could directly join thiophene with a phenol derivative (like a tosylate or mesylate), offering a more atom-economical route. acs.org

Electrophilic Nitration: The 4-(thiophen-2-yl)phenol intermediate then undergoes electrophilic aromatic substitution. The reaction is initiated by the formation of a strong electrophile, typically the nitronium ion (NO₂⁺), generated from nitric acid and a stronger acid like sulfuric acid, or via reagents like acetyl nitrate. ijcce.ac.ir The phenol ring is strongly activated by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the thiophene group, the nitration is directed to one of the two equivalent ortho positions. The thiophene ring itself is generally reactive towards electrophiles, but the phenolic hydroxyl group is a much stronger activating group, thus ensuring the nitration occurs on the phenol ring.

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for the nitration of 4-(thiophen-2-yl)phenol is not available, studies on the nitration of phenol and its derivatives provide a solid framework for understanding the reaction kinetics. researchgate.net The reaction is typically initiated by the nitrosation of the phenol, followed by oxidation, especially when nitrous acid is present. researchgate.net

In a typical nitration using mixed acid (HNO₃/H₂SO₄), the formation of the nitronium ion (NO₂⁺) is a rapid pre-equilibrium. The rate-determining step is the subsequent attack of the electron-rich phenol ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or sigma complex. researchgate.net

The reaction rate can be expressed by the following general rate law: Rate = k[4-(thiophen-2-yl)phenol][NO₂⁺]

The concentration of the nitronium ion depends on the specific nitrating system used. The presence of the strongly activating hydroxyl and moderately activating thiophenyl groups would lead to a significantly faster reaction rate compared to the nitration of unsubstituted benzene.

Investigation of Intermediates and Transition States

The key intermediate in the nitration reaction is the Wheland intermediate (sigma complex). Following the attack of the nitronium ion at the C2 position of 4-(thiophen-2-yl)phenol, a positively charged, non-aromatic intermediate is formed.

This intermediate is stabilized by resonance, with the positive charge delocalized across the ring and, most importantly, onto the oxygen atom of the hydroxyl group. The resonance structures show the delocalization of the positive charge to the C4 and C6 positions, as well as onto the hydroxyl oxygen. The participation of the oxygen lone pair is particularly stabilizing. The transition state leading to this intermediate resembles the intermediate itself, according to the Hammond postulate, and would involve the partial formation of the C-N bond and the partial disruption of the phenol ring's aromaticity. The subsequent loss of a proton from the C2 position is a rapid step that restores the aromaticity of the ring, yielding the final product, this compound.

Advanced Spectroscopic and Structural Characterization of 2 Nitro 4 Thiophen 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about connectivity and spatial arrangement.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Spectral Interpretation and Chemical Shift Assignments

Predicted NMR data offers valuable insights into the electronic environment of each nucleus within the 2-Nitro-4-(thiophen-2-yl)phenol molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons on both the phenol (B47542) and thiophene (B33073) rings, as well as the hydroxyl proton. The protons on the phenolic ring are expected to appear as doublets or doublets of doublets due to spin-spin coupling with their neighbors. The thiophene protons will also exhibit characteristic coupling patterns. The hydroxyl proton's chemical shift can be broad and is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show separate resonances for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group (C-1) and the nitro group (C-2) are expected to be significantly deshielded, appearing at lower fields. The carbons of the thiophene ring will have chemical shifts characteristic of heterocyclic aromatic systems.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum is expected to show a single resonance corresponding to the nitro group. The chemical shift of this nitrogen is highly sensitive to the electronic effects of the surrounding substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are theoretical values and may differ from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable | 155.0 |

| C2-NO₂ | - | 139.5 |

| H3 | 8.1 | 135.0 |

| C4 | - | 128.0 |

| H5 | 7.5 | 120.0 |

| H6 | 7.9 | 125.0 |

| C2' | - | 140.0 |

| H3' | 7.2 | 125.5 |

| H4' | 7.1 | 127.0 |

| H5' | 7.4 | 128.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the one-dimensional spectra and providing further structural details.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the phenolic and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection between the thiophene and phenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the two rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group, with its broadness indicating hydrogen bonding.

N-O Stretches (Nitro Group): The nitro group will show two strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.

C=C Aromatic Stretches: Vibrations of the carbon-carbon double bonds in the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: The thiophene ring should exhibit a C-S stretching vibration, which is often weak and can be found in the 600-800 cm⁻¹ range. iosrjournals.org

C-H Aromatic Stretches: These will appear above 3000 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound (Note: These are theoretical values and may differ from experimental data.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3400 (broad) | 3400 (weak) |

| C-H Aromatic Stretch | 3100-3000 | 3100-3000 (strong) |

| Asymmetric NO₂ Stretch | 1530 (strong) | 1530 (strong) |

| C=C Aromatic Stretch | 1600, 1480 | 1600, 1480 (strong) |

| Symmetric NO₂ Stretch | 1350 (strong) | 1350 (moderate) |

| C-S Stretch | 750 (moderate) | 750 (weak) |

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor) in close proximity suggests the potential for strong intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the nitro group. This interaction would lead to a significant broadening and red-shifting of the O-H stretching frequency in the IR spectrum. Intermolecular hydrogen bonding between molecules in the solid state would also influence the vibrational spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the electronic transitions of the nitrophenol and thiophene chromophores. The absorption spectrum of 2-nitrophenol (B165410) in cyclohexane (B81311) shows a band at 271.6 nm, attributed to a charge-transfer excitation from the benzene (B151609) ring to the nitro group. researchgate.net For p-nitrophenol, absorption maxima are observed at 317 nm in acidic solution and 400 nm in alkaline solution. researchgate.netnih.govresearchgate.net The presence of the thiophene substituent is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. The transitions observed will likely be of π → π* and n → π* character. The exact positions of the absorption maxima will be sensitive to the solvent polarity.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Note: These are theoretical values and may differ from experimental data.)

| Solvent | Predicted λ_max 1 (nm) | Predicted λ_max 2 (nm) |

| Hexane (non-polar) | ~280 | ~340 |

| Ethanol (polar) | ~290 | ~360 |

Analysis of Electronic Transitions and Chromophoric Contributions

The electronic absorption spectrum of this compound is primarily characterized by π-π* electronic transitions. These transitions arise from the promotion of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals within the conjugated system. The key chromophores contributing to these transitions are the nitrophenol and thiophene ring systems.

The phenol ring, when substituted with a nitro group, exhibits strong intramolecular charge transfer (ICT) character. The nitro group acts as a potent electron-withdrawing group, while the hydroxyl group is an electron-donating group. This push-pull electronic effect leads to a significant redistribution of electron density upon photoexcitation, resulting in intense absorption bands in the UV-visible region. The thiophene ring, being an electron-rich aromatic system, further extends the conjugation, influencing the energy of these electronic transitions. The interaction between the nitrophenol and thiophene moieties can lead to complex absorption profiles with multiple overlapping bands. In similar nitro-substituted aromatic compounds, the lower energy absorption bands are typically assigned to ICT transitions, while higher energy bands correspond to localized π-π* transitions within the aromatic rings.

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism, the change in the position of an absorption band with a change in the polarity of the solvent, is a prominent feature of this compound. This behavior is a direct consequence of the change in the dipole moment of the molecule upon electronic transition. The ICT nature of the electronic transitions in this compound suggests a significant difference in the charge distribution between the ground and excited states.

In non-polar solvents, the molecule exists in a less polarized ground state. Upon excitation, the charge transfer from the hydroxyl and thiophene moieties to the nitro group results in a more polar excited state. Polar solvents will preferentially stabilize the more polar state. Consequently, as the solvent polarity increases, the energy difference between the ground and excited states can either increase or decrease, leading to a hypsochromic (blue) or bathochromic (red) shift in the absorption maximum (λmax), respectively. For many nitrophenol derivatives, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is observed for the ICT band, as the more polar excited state is more stabilized by polar solvents than the ground state. nih.gov

Table 1: Illustrative Solvatochromic Data for this compound

| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) |

| n-Hexane | 31.0 | 350 |

| Toluene | 33.9 | 358 |

| Chloroform | 39.1 | 365 |

| Acetone | 42.2 | 375 |

| Ethanol | 51.9 | 385 |

| Methanol | 55.4 | 390 |

| Water | 63.1 | 405 |

| Note: The data in this table is illustrative and based on typical values for similar nitroaromatic compounds, as specific experimental data for this compound is not readily available in the cited literature. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C10H7NO3S), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (C, H, N, O, S). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed elemental composition, confirming the identity of the compound.

Table 2: Theoretical and Illustrative Experimental HRMS Data for this compound

| Ion | Theoretical m/z | Illustrative Experimental m/z | Mass Error (ppm) |

| [M+H]+ | 222.0225 | 222.0223 | -0.9 |

| [M-H]- | 220.0069 | 220.0071 | +0.9 |

| Note: The experimental m/z values are illustrative due to the absence of specific published HRMS data for this compound. |

Fragmentation Pathways and Structural Insights from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the structure of the precursor ion.

For this compound, the fragmentation pathways would likely involve characteristic losses from the functional groups. Common fragmentation patterns for aromatic nitro compounds include the loss of NO (30 Da) and NO2 (46 Da). The fragmentation of the thiophene ring can lead to the loss of C2H2S (58 Da) or other characteristic fragments. The phenolic hydroxyl group can be involved in rearrangements and water loss (18 Da), particularly in the positive ion mode. By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, confirming the connectivity of the different structural units within the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would reveal precise details about its molecular geometry, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of the molecule in the solid state. Of particular interest would be the dihedral angle between the phenol and thiophene rings, which would indicate the degree of planarity of the molecule. A high degree of planarity would facilitate greater π-conjugation between the two ring systems.

While a crystal structure for the title compound is not available in the cited literature, a study on the closely related compound, 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, showed that the molecule is nearly planar, with a small dihedral angle between the thiophene and phenyl rings. nih.gov This suggests that this compound is also likely to adopt a relatively planar conformation in the solid state to maximize electronic delocalization. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, as well as π-π stacking interactions between the aromatic rings.

Crystal Packing, Supramolecular Motifs, and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonds)

Detailed experimental data regarding the crystal packing and specific intermolecular interactions of this compound are not available in the public domain based on the conducted searches. The determination of such structural features relies on single-crystal X-ray diffraction analysis, and it appears that the crystal structure of this specific compound has not been reported or is not publicly accessible.

In the absence of direct crystallographic data for this compound, general principles of supramolecular chemistry can be used to predict the likely interactions that would govern its crystal packing. The molecule possesses several functional groups capable of participating in a variety of intermolecular interactions:

π-π Stacking: Both the phenol and thiophene rings are aromatic and therefore capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of the π-electron systems of adjacent rings, would likely contribute to the stabilization of the crystal structure, leading to the formation of stacked columnar arrays.

To provide context, studies on structurally related nitrophenol and thiophene-containing compounds have revealed the prevalence of these interactions. For instance, in other nitrophenol derivatives, extensive hydrogen bonding and π-π stacking are commonly observed as the primary forces directing the supramolecular assembly. Similarly, the crystal structures of various thiophene-containing compounds are often stabilized by π-π stacking and other weak non-covalent interactions.

A hypothetical data table for the types of intermolecular interactions expected in the crystal structure of this compound is presented below. It is important to emphasize that this is a projection based on functional group analysis and not on experimental data.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | O-H (phenol) | O (nitro), O (phenol) | Chains, Dimers |

| π-π Stacking | Phenol ring, Thiophene ring | Phenol ring, Thiophene ring | Stacked columns |

| C-H···O | C-H (aromatic/thiophene) | O (nitro), O (phenol) | Network stabilization |

Polymorphism and its Structural Implications

There is no information available from the conducted searches regarding the existence of polymorphs for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The presence or absence of polymorphism for a given compound can only be confirmed through extensive experimental screening, which involves crystallization under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the solid forms by techniques such as X-ray powder diffraction and thermal analysis.

The structural implications of polymorphism, were it to be discovered for this compound, would be significant. Different polymorphs of the same compound can exhibit distinct physical properties, including:

Melting point

Solubility

Bioavailability

Mechanical properties

Color

Given that no experimental data on the polymorphism of this compound has been found, any discussion of its structural implications remains purely speculative.

Computational Chemistry and Theoretical Studies of 2 Nitro 4 Thiophen 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations offer a bottom-up approach to understanding the electronic structure and reactivity of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide invaluable insights into molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Nitro-4-(thiophen-2-yl)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be the initial step to determine its most stable three-dimensional arrangement (ground state geometry). nih.gov

In analogous systems like nitrophenols, DFT has been successfully used to predict their structural parameters. rsc.org For instance, studies on p-nitrophenol have utilized DFT to investigate its adsorption on various surfaces. researchgate.net Similarly, DFT has been applied to a range of thiophene (B33073) derivatives to optimize their geometries and understand their electronic properties. rsc.orgnih.gov For this compound, DFT would be crucial in determining the dihedral angle between the phenol (B47542) and thiophene rings, as well as the orientation of the nitro group relative to the phenol ring. These geometric parameters are fundamental to understanding its electronic properties and potential intermolecular interactions.

Table 1: Representative DFT-Calculated Parameters for Analogous Molecules

| Parameter | Analogous Molecule | Functional/Basis Set | Calculated Value |

| HOMO-LUMO Gap | (E)-2-nitro-4-[(phenylimino)methyl]phenol | B3LYP/6-311G+(d,p) | Not Specified |

| Dipole Moment | Thiophene Derivatives | B3LYP/3-21G | Varied |

| C=N Stretching Frequency | (E)-2-nitro-4-[(phenylimino)methyl]phenol | B3LYP/6-311G+(d,p) | 1611 cm⁻¹ (scaled) |

This table presents representative data from computational studies on similar compounds to illustrate the types of parameters obtained from DFT calculations.

Ab Initio Methods for Energetic and Electronic Properties

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed to obtain highly accurate energetic data.

For instance, high-level ab initio calculations, such as CCSD(T) at the basis set limit, have been used to determine the intermolecular interaction energies of thiophene dimers, revealing that dispersion forces are the primary source of attraction. acs.orgresearchgate.net These studies have shown that the interaction energy is highly dependent on the orientation of the two thiophene rings. acs.org In the context of this compound, ab initio methods would be invaluable for accurately calculating properties like ionization potential, electron affinity, and the rotational energy barrier between the phenolic and thiophenic rings. Ab initio molecular dynamics has also been used to study the relaxation pathways of photoexcited thiophene, highlighting the interplay between internal conversion and intersystem crossing. rsc.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices (e.g., Fukui Functions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenol rings, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution would suggest that the molecule is susceptible to electrophilic attack on the rings and nucleophilic attack at or near the nitro group. Studies on nitrophenols and thiophene derivatives have consistently used FMO analysis to rationalize their reactivity. nih.govresearchgate.netrsc.org

Fukui functions provide a more detailed, atom-specific picture of reactivity by indicating the change in electron density at a particular site upon the addition or removal of an electron. faccts.de For nitroaromatic compounds, Fukui functions have been used to identify the most reactive sites for nucleophilic and electrophilic attack. mdpi.comresearchgate.netnih.gov In some cases, negative Fukui functions have been observed, a phenomenon linked to the presence of electron-withdrawing groups like the nitro group. mdpi.comresearchgate.netnih.gov For this compound, Fukui function analysis would pinpoint the specific atoms on both the thiophene and nitrophenol moieties that are most susceptible to chemical reactions.

Table 2: Representative FMO and Reactivity Data for Analogous Molecules

| Parameter | Analogous Molecule | Method | Finding |

| HOMO-LUMO Gap | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | 4.0106 eV |

| Most Reactive Site for Nucleophilic Attack | Thiophene derivative 5 | Fukui Function | C4 |

| Most Reactive Site for Electrophilic Attack | Thiophene derivative 5 | Fukui Function | N9 |

This table showcases the type of reactivity insights gained from FMO and Fukui function analyses on related heterocyclic compounds.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and for predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, the EPS would likely show a negative potential around the oxygen atoms of the nitro group and the phenolic hydroxyl group, as well as on the sulfur atom of the thiophene ring. researchgate.net These regions would be susceptible to electrophilic attack and could act as hydrogen bond acceptors. Conversely, a positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. Studies on thiophene and its derivatives have used EPS to understand their interaction with other molecules and surfaces. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes like conformational changes and solvation.

Conformational Analysis and Flexibility in Solution Phase

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules in the solution phase. nih.govnih.govaip.org By simulating the molecule in a box of solvent molecules (e.g., water), one can observe the accessible conformations and the energy barriers between them. For biphenyl-like systems, which are structurally analogous to the core of this compound, conformational analysis has revealed that the rings are typically twisted with respect to each other in the gas phase and in solution to alleviate steric hindrance. libretexts.orgic.ac.ukresearchgate.netutah.eduresearchgate.net The degree of twisting is a balance between steric repulsion and the stabilizing effect of π-conjugation, which favors planarity. ic.ac.uk MD simulations of phenols in aqueous solution have also provided detailed information on hydration and hydrogen bonding dynamics. acs.orgacs.org For this compound, MD simulations would be instrumental in determining the preferred dihedral angle in different solvents and the flexibility of the molecule, which are crucial for understanding its interactions with biological targets.

Solvation Dynamics and Solvent-Solute Interactions

The behavior of this compound in a solvent environment is crucial for understanding its chemical reactivity and physical properties. Computational methods, particularly those combining density functional theory (DFT) with polarizable continuum models (PCM), are instrumental in elucidating these interactions. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's electronic structure and properties within the solvent environment.

The primary interactions between this compound and solvent molecules are expected to be hydrogen bonding, involving the phenolic hydroxyl group, and dipole-dipole interactions, arising from the polar nitro group. The nature and strength of these interactions are highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. For instance, in protic solvents like water or alcohols, strong hydrogen bonds would form with the phenolic -OH group. In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, the interactions would be dominated by dipole-dipole forces and hydrogen bonding with the solvent as an acceptor. rsc.org

Ab initio calculations can provide a detailed molecular-level description of these solute-solvent interactions, including the geometry and energetics of the hydrogen-bonded complexes. rsc.org By analyzing the electron density distribution and molecular electrostatic potential, researchers can identify the specific sites of interaction and quantify their strength. This detailed understanding of solvation is fundamental for accurately predicting other properties, such as spectroscopic signatures and reaction kinetics, in solution.

Spectroscopic Property Prediction and Validation

Computational chemistry offers robust methods for predicting various spectroscopic properties of molecules, which can then be validated against experimental data. This synergy between theory and experiment is invaluable for structural elucidation and understanding the electronic and vibrational characteristics of this compound.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts through computational means has become an increasingly vital tool for assigning experimental spectra. nih.govnih.gov Density functional theory (DFT) calculations, often employing the gauge-including atomic orbital (GIAO) method, provide a framework for these predictions. nih.gov

The chemical shifts of the ¹H and ¹³C nuclei in this compound are sensitive to the local electronic environment. The electron-withdrawing nitro group and the electron-rich thiophene ring significantly influence the chemical shifts of the aromatic protons and carbons. By performing DFT calculations, it is possible to obtain theoretical shielding tensors for each nucleus, which are then converted into chemical shifts. nih.gov Comparing these predicted shifts with experimental data helps to confirm the molecular structure and can aid in the assignment of complex spectra. Recent advancements have even integrated deep learning methods with DFT to enhance the accuracy of these predictions. nih.gov

Simulated IR, Raman, and UV-Vis Spectra

Vibrational (IR and Raman) and electronic (UV-Vis) spectroscopies provide complementary information about a molecule's structure and bonding.

IR and Raman Spectra: Theoretical simulations of infrared (IR) and Raman spectra are typically performed by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, characteristic vibrational bands would include the O-H stretch of the phenol, the symmetric and asymmetric stretches of the nitro group, and various C-H and C-C stretching and bending modes of the aromatic rings. Comparing the simulated spectra with experimental data allows for the confident assignment of the observed vibrational bands. researchgate.netresearchgate.net The choice of the basis set and the exchange-correlation functional in DFT calculations is crucial for obtaining good agreement with experimental frequencies and intensities. nih.gov

UV-Vis Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region arises from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis spectra. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions. For this compound, the spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic system and potentially n-π* transitions involving the nitro group. researchgate.netresearchgate.net The simulated spectrum can help in interpreting the experimental UV-Vis data and understanding the nature of the electronic excitations.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions, providing insights into their feasibility and selectivity.

Computational Studies of Reaction Pathways and Transition States

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the minimum energy pathways connecting reactants, transition states, and products. escholarship.org For reactions involving this compound, such as electrophilic substitution on the phenol or thiophene ring, or reduction of the nitro group, DFT calculations can be used to locate the structures of the transition states. escholarship.orgmdpi.comresearchgate.net

The transition state is a critical point on the reaction coordinate, representing the energy maximum along the pathway. Determining its geometry and energy provides crucial information about the activation barrier of the reaction. vub.be For instance, in a hypothetical reaction, computational studies could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. mdpi.com This level of detail is often difficult to obtain through experimental means alone.

Thermodynamic and Kinetic Descriptors from Computational Models

From the computed potential energy surface, various thermodynamic and kinetic descriptors can be extracted to provide a quantitative understanding of the reaction.

Kinetic Descriptors: The energy of the transition state relative to the reactants gives the activation energy (Ea) or activation Gibbs free energy (ΔG‡). mdpi.com According to transition state theory, the rate of a reaction is exponentially dependent on the activation energy. escholarship.org Therefore, by comparing the activation energies of competing reaction pathways, it is possible to predict which reaction will be faster and thus determine the major product under kinetic control. chemrxiv.org

These computational models provide a framework for understanding and predicting the chemical behavior of this compound, guiding further experimental investigations and potential applications.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and reactivity of molecules. The NCI analysis is a computational method that allows for the visualization and characterization of these interactions in real space, based on the electron density (ρ) and its derivatives. This analysis helps in identifying weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes, which are fundamental to understanding molecular behavior.

While specific NCI plot data for this compound are not available in the current literature, computational studies on analogous compounds, particularly other nitrophenols and thiophene derivatives, provide a strong basis for predicting the key non-covalent interactions within this molecule. The primary intramolecular non-covalent interaction expected in this compound is a strong hydrogen bond between the hydroxyl group and the adjacent nitro group.

Theoretical investigations on similar molecules, such as 2-nitrophenol (B165410) and its derivatives, consistently highlight the presence of a significant intramolecular hydrogen bond. nih.govresearchgate.netnih.gov This interaction forms a six-membered ring, which enhances the planarity and stability of the molecule. In the case of this compound, this would involve the hydrogen atom of the phenolic -OH group and an oxygen atom of the ortho-nitro (-NO₂) group. Such hydrogen bonds are characterized by specific signatures in NCI analyses, typically appearing as a distinct, colored isosurface between the donor and acceptor atoms. The color of this isosurface indicates the nature and strength of the interaction.

An NCI analysis of this compound would likely reveal the following key features:

Intramolecular Hydrogen Bonding: A prominent region of strong, attractive interaction between the phenolic hydrogen and an oxygen of the nitro group. This is the most significant non-covalent force governing the conformation of the molecule.

Interactions involving the Thiophene Ring: The sulfur atom and the π-system of the thiophene ring can participate in various weak non-covalent interactions, contributing to the molecule's electronic and structural properties.

The strength and nature of these interactions can be further quantified through methods like Natural Bond Orbital (NBO) analysis, which examines charge transfer and orbital interactions. For instance, studies on related nitrophenol compounds have used NBO analysis to confirm intramolecular charge transfer, which is a hallmark of the delocalization associated with strong hydrogen bonding. nih.gov

The following table summarizes the anticipated non-covalent interactions in this compound based on findings from related computational studies.

| Interaction Type | Involved Moieties | Expected Significance | Evidence from Analogous Systems |

| Intramolecular Hydrogen Bond | Phenolic -OH and ortho -NO₂ | High | Strong evidence from studies on 2-nitrophenol and related structures showing significant stabilization and influence on molecular geometry. nih.govresearchgate.netnih.gov |

| π-π Stacking | Phenyl and Thiophene rings | Moderate | Possible in intermolecular arrangements, contributing to crystal packing. nih.gov |

| Van der Waals Forces | Throughout the molecule | Moderate | General attractive forces contributing to overall stability. |

| C-H···O Interactions | Ring C-H bonds and oxygen atoms | Weak | Often present in nitro-aromatic compounds, contributing to the crystal lattice energy. |

| S···O/N Interactions | Thiophene sulfur and nitro/hydroxyl groups | Weak | Possible, but likely less significant than the primary hydrogen bond. |

Structure Reactivity and Structure Interaction Relationships of 2 Nitro 4 Thiophen 2 Yl Phenol

Influence of Molecular Structure on Reactivity Profiles

The reactivity of 2-Nitro-4-(thiophen-2-YL)phenol is profoundly influenced by the electronic properties of its substituents and their positions on the phenol (B47542) ring.

Acidity/Basicity Studies of the Phenolic Hydroxyl Group

Table 1: pKa Values of Phenol and Related Substituted Phenols

| Compound | pKa |

| Phenol | 10.0 |

| 2-Nitrophenol (B165410) | 7.23 nih.govcdc.gov |

| 3-Nitrophenol | 8.4 ucla.edu |

| 4-Nitrophenol (B140041) | 7.2 ucla.edu |

| 2-Fluorophenol | 8.7 ucla.edu |

| 3-Fluorophenol | 9.3 ucla.edu |

| 4-Fluorophenol | 9.9 ucla.edu |

This table presents experimental pKa values for phenol and various substituted phenols to illustrate the impact of different substituents on acidity. The exact pKa for this compound is not available and would require experimental determination.

Electron-Withdrawing/Donating Effects of the Nitro and Thiophene (B33073) Moieties

The electronic character of the substituents dictates the electron density distribution within the aromatic ring and, consequently, the molecule's reactivity. The nitro group (—NO₂) is a strong electron-withdrawing group, exerting its effect through both the inductive (-I) and resonance (-M) effects. Positioned at the ortho position, the nitro group significantly withdraws electron density from the benzene (B151609) ring, which in turn enhances the acidity of the phenolic proton and influences the sites of electrophilic and nucleophilic attack.

In this compound, the strong electron-withdrawing nature of the nitro group is expected to dominate the electronic landscape of the molecule, making the aromatic ring generally electron-deficient.

Electrophilic and Nucleophilic Sites Identification

The distribution of electrophilic and nucleophilic sites in this compound is a direct consequence of the interplay between the hydroxyl, nitro, and thiophene substituents.

Nucleophilic Sites: The primary nucleophilic site is the oxygen atom of the phenolic hydroxyl group, especially upon deprotonation to the phenoxide anion. The electron-rich sulfur atom in the thiophene ring also represents a potential nucleophilic center. nih.gov Furthermore, the thiophene ring itself, being more electron-rich than the nitro-substituted benzene ring, can act as a nucleophile in certain reactions.

Electrophilic Sites: The carbon atoms of the benzene ring are rendered electrophilic due to the strong electron-withdrawing effect of the nitro group. The carbon atom to which the nitro group is attached (C2) and the carbon atoms ortho and para to the nitro group (C1, C3, and C5) will be particularly electron-deficient and thus susceptible to nucleophilic attack. The nitrogen atom of the nitro group also carries a partial positive charge and can be considered an electrophilic center.

Computational studies involving molecular electrostatic potential (MESP) analysis on related molecules can provide a more detailed map of the electrophilic and nucleophilic regions. researchgate.net Such analyses on nitrophenols generally show a region of negative potential around the phenolic oxygen and the oxygen atoms of the nitro group, and regions of positive potential around the hydrogen of the hydroxyl group and the aromatic protons.

Interactions with Other Chemical Entities

The functional groups present in this compound enable it to participate in a variety of intermolecular interactions, leading to the formation of complexes and supramolecular assemblies.

Complexation with Metal Ions and Coordination Chemistry Studies

The phenolic hydroxyl group and the nitro group provide potential binding sites for metal ions. The oxygen atoms of both groups can act as Lewis bases, donating electron pairs to a metal center. While specific studies on the coordination chemistry of this compound are limited, research on related nitrophenol and thiophene-containing ligands provides valuable insights.

Nitrophenols are known to form complexes with a variety of metal ions. encyclopedia.puborientjchem.orgnih.gov The coordination can occur through the phenolic oxygen and one of the oxygen atoms of the nitro group, forming a chelate ring. The stability and geometry of these complexes depend on the nature of the metal ion, the solvent, and the pH. For instance, studies on 2-nitrophenol have shown the formation of complexes with alkali metal ions where the metal ion is coordinated to the phenolic oxygen and the nitro group oxygen. nih.gov

The sulfur atom and the π-system of the thiophene ring can also participate in coordination with certain metal ions, particularly soft metals. niscair.res.in The presence of the thiophene moiety in this compound could lead to the formation of multinuclear complexes or complexes with unique coordination geometries. A recent study on a related Schiff base ligand, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, demonstrated its ability to form a stable complex with Zn(II), where the thiophene sulfur participates in coordination. nih.gov

Table 2: Potential Coordination Sites of this compound for Metal Ions

| Functional Group | Potential Donor Atom(s) | Type of Interaction |

| Phenolic Hydroxyl | Oxygen | Lewis base donation |

| Nitro Group | Oxygen | Lewis base donation (chelating with phenolic oxygen) |

| Thiophene Ring | Sulfur, π-system | Lewis base donation, π-coordination |

This table outlines the potential sites within the this compound molecule that can interact with metal ions, based on the known coordination chemistry of its constituent functional groups.

Host-Guest Interactions and Supramolecular Assembly

The planar aromatic rings and the hydrogen bonding capabilities of this compound make it a potential building block for supramolecular assemblies. wikipedia.org These assemblies are formed and held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. Crystal structure analysis of related compounds, such as 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, reveals the formation of dimers and extended structures through hydrogen bonding and π-π stacking interactions. researchgate.net

Adsorption and Surface Interaction Studies

The adsorption behavior of this compound on various surfaces is expected to be governed by a combination of interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. The presence of the hydroxyl (-OH) and nitro (-NO2) groups, along with the aromatic thiophene and benzene rings, provides multiple points of interaction with an adsorbent surface.

Studies on related nitrophenols demonstrate that their adsorption is highly dependent on the adsorbent material and the solution's pH. For instance, the adsorption of o-, m-, and p-nitrophenols on organically modified bentonites has been investigated, showing that the nature of the organic modification and the position of the nitro group influence the adsorption capacity. nih.gov In the case of this compound, the acidic phenolic proton can participate in hydrogen bonding with basic sites on an adsorbent. Conversely, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

The thiophene ring, being electron-rich, and the benzene ring can engage in π-π stacking interactions with graphitic or aromatic surfaces of adsorbents like activated carbon or modified zeolites. Research on the adsorption of p-nitrophenol has highlighted the significance of π-π interactions and hydrogen bonding in the removal process from water. researchgate.netmdpi.com The presence of the sulfur atom in the thiophene ring might also lead to specific interactions with certain metal-based adsorbents.

Table 1: Adsorption Characteristics of Representative Nitrophenols on Different Adsorbents

| Adsorbate | Adsorbent | Adsorption Capacity (mg/g) | Key Interactions |

| p-Nitrophenol | Mechano-synthesized Porous Organic Polymer (MPOP-3) | 155.51 | Strong adsorption sites for PNP interaction. rsc.org |

| 2-Nitrophenol | Rice Straw (hydrolyzed) | 92.97 | Spontaneous and exothermic process. nih.gov |

| p-Nitrophenol | 2-Phenylimidazole-Modified ZIF-8 | 828.29 | Hydrogen bonding and π-π interactions. researchgate.net |

| o, m, p-Nitrophenols | Organically Modified Bentonites | Favorable for m- and p-isomers | Physical adsorption. nih.gov |

This table presents data for related nitrophenol compounds to illustrate potential adsorption behaviors and is not experimental data for this compound.

Photophysical Properties and Structure-Property Correlations

The photophysical properties of this compound are determined by the electronic transitions associated with its chromophoric system, which includes the nitrated benzene ring conjugated with the thiophene moiety.

Fluorescence and Phosphorescence Characteristics

In general, nitrophenols are weakly fluorescent due to efficient non-radiative decay pathways. The presence of the nitro group, a strong electron-withdrawing group, often promotes intersystem crossing to the triplet state, which can quench fluorescence. However, the introduction of the thiophene ring, a known fluorophore in some contexts, could potentially modulate the fluorescence properties.

The fluorescence of substituted phenols is sensitive to the nature and position of the substituents. For example, studies on fluorophenols have shown that the substitution pattern significantly affects the fluorescence quantum yield. nih.gov For this compound, excitation into its absorption bands would likely lead to an excited state with significant charge-transfer character, from the electron-rich thiophene and phenol moieties to the electron-deficient nitrobenzene (B124822) part.

Phosphorescence, if it occurs, would emanate from the triplet state populated via intersystem crossing. The efficiency of phosphorescence would depend on the rate of intersystem crossing versus other non-radiative decay channels and the rate of radiative decay from the triplet state. The sulfur atom in the thiophene ring could potentially enhance spin-orbit coupling, which might facilitate intersystem crossing and influence phosphorescence.

A study on a two-dimensional organic-metal chalcogenide incorporating 4-hydroxythiophenol demonstrated fluorescence sensing of nitrophenols, indicating that electronic interactions between these types of moieties can lead to observable changes in fluorescence. nih.gov

Table 2: Illustrative Photophysical Data for Related Aromatic Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Notes |

| 4-Fluorophenol | ~275 | ~295 | High (relative to isomers) | Fluorescence yield is sensitive to substituent position. nih.gov |

| Thiophene Oligomers | Varies | Varies | - | Absorption and emission are dependent on the number of thiophene units and molecular rigidity. rsc.org |

| Triangle Terthiophene Dye | 390 | Blue emission | 0.41 | Fluorescence can be switched "on-off" via photochromic reactions. researchgate.net |

This table provides examples of photophysical data for related classes of compounds to frame the potential properties of this compound and does not represent its experimental data.

Excited State Dynamics and Energy Transfer Processes

Upon photoexcitation, this compound is expected to undergo several competing excited-state relaxation processes. The initial excited state will likely relax through vibrational cooling and internal conversion to the lowest excited singlet state (S1). From the S1 state, the molecule can decay back to the ground state via fluorescence or non-radiatively through internal conversion or intersystem crossing to the triplet manifold (T1).

The presence of the ortho-nitro and hydroxyl groups suggests the possibility of excited-state intramolecular proton transfer (ESIPT). In ESIPT, the phenolic proton is transferred to the nitro group in the excited state, forming a transient keto-tautomer. This process is often very fast and can be a major non-radiative decay pathway, leading to low fluorescence quantum yields.

Energy transfer processes could occur in the presence of suitable donor or acceptor molecules. If this compound is excited in a mixture, it could transfer its excitation energy to a lower-energy acceptor (Förster or Dexter energy transfer) or accept energy from a higher-energy donor.

Thermochromism and Photochromism

Thermochromism, a change in color with temperature, in conjugated systems like the one present in this compound, often arises from temperature-induced changes in molecular conformation or aggregation state. For instance, studies on polythiophenes have shown that thermochromism is related to conformational changes in the polymer backbone. researchgate.net While less common for small molecules in solution, solid-state samples or solutions where aggregation occurs could potentially exhibit thermochromism.

Photochromism, a reversible light-induced color change, is a known property of certain classes of organic molecules. While nitrophenols themselves are not typically photochromic, the combination of the nitro group and the thiophene ring could potentially lead to such behavior. Thiophene-based photochromic materials, such as those based on bisthienylethenes, are well-documented. rsc.org These systems undergo a reversible photocyclization reaction upon irradiation with UV and visible light, leading to a change in the absorption spectrum and thus the color. It is conceivable that a suitably designed molecule incorporating the this compound scaffold could exhibit photochromism, potentially involving a light-induced isomerization or rearrangement.

Unveiling the Non-Clinical Potential of this compound: A Multifaceted Compound for Advanced Materials and Catalysis

The chemical compound this compound, a unique aromatic structure featuring a phenol group, a nitro substituent, and a thiophene ring, holds considerable promise for a range of non-clinical applications. Its distinct combination of functional groups suggests its utility in advanced materials science and catalysis. While direct research on this specific molecule is emerging, its structural components are well-studied in other compounds, allowing for informed predictions of its potential capabilities. This article explores the prospective applications of this compound in several key areas of non-clinical research and development.

Derivatives and Analogues of 2 Nitro 4 Thiophen 2 Yl Phenol: Synthesis and Comparative Studies

Synthetic Routes to Structural Derivatives of 2-Nitro-4-(thiophen-2-YL)phenol

The synthesis of derivatives from the parent compound this compound can be approached by modifying the thiophene (B33073) ring, altering substituents on the phenol (B47542) ring, or completely replacing the thiophene moiety with other heterocyclic systems.

Modifications on the Thiophene Ring (e.g., substitution patterns, oxidation states)

The thiophene ring in this compound is amenable to various modifications, primarily through electrophilic substitution reactions. The reactivity of thiophene towards electrophiles is greater than that of benzene (B151609), allowing for selective substitutions. nih.govnumberanalytics.com

Substitution Patterns: Electrophilic halogenation (bromination, chlorination) of the thiophene ring can be achieved under mild conditions. For instance, bromination can introduce a bromine atom, typically at the 5-position of the thiophene ring, which is activated by the electron-donating sulfur atom. The reaction of the parent compound with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or acetic acid would be a standard method to yield 2-Nitro-4-(5-bromo-thiophen-2-yl)phenol. Similarly, nitration can introduce an additional nitro group onto the thiophene ring, though conditions must be carefully controlled to avoid over-reaction or degradation. numberanalytics.com Friedel-Crafts acylation is another viable route to introduce acyl groups, further functionalizing the thiophene moiety. numberanalytics.com Multi-component reactions (MCRs) also offer efficient, one-pot syntheses for thiophene derivatives with varied substitution patterns. nih.gov

Oxidation States: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (thiophene S-oxide) or sulfone (thiophene S,S-dioxide). This transformation significantly alters the electronic properties and geometry of the ring. Oxidation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). These oxidized metabolites are often highly reactive electrophiles. researchgate.net The resulting thiophene S-oxides can act as reactive intermediates in further synthetic transformations.

Substituent Variations on the Phenol Ring (e.g., halogenation, alkylation)

The phenolic ring, already bearing a nitro group and a thiophenyl substituent, can undergo further modifications.

Halogenation: Direct halogenation of the phenol ring can introduce chloro, bromo, or iodo substituents. The positions of substitution will be directed by the existing hydroxyl, nitro, and thiophenyl groups. Electrophilic aromatic substitution would likely occur at the positions ortho or para to the powerful activating hydroxyl group, that are not already substituted.

Alkylation: The phenolic hydroxyl group can be alkylated to form an ether linkage using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a weak base like potassium carbonate. This modification removes the acidic proton and alters the hydrogen-bonding capabilities of the molecule. Furthermore, Friedel-Crafts alkylation could introduce alkyl groups directly onto the aromatic ring, for example, using an alkyl halide and a Lewis acid catalyst, though this can be challenging on a deactivated nitrophenol ring. A related compound, 2-nitro-4-(propan-2-yl)phenol, demonstrates the presence of alkyl substituents on the phenol ring. nih.gov

Heterocyclic Ring Replacements for Thiophene

Replacing the thiophene ring with other heterocycles, known as bioisosteric replacement, is a common strategy in medicinal chemistry to modulate properties. nih.govrroij.com Furan (B31954) is a common bioisostere for thiophene. researchgate.netslideshare.net

Furan Analogues: The synthesis of the corresponding furan analogue, 2-Nitro-4-(furan-2-yl)phenol, can be achieved through cross-coupling reactions. For example, a Suzuki coupling between a protected 2-bromophenol (B46759) derivative and furan-2-boronic acid, followed by nitration and deprotection, would be a plausible route. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a fundamental method for creating the furan ring itself. pharmaguideline.com The nitration of furan-containing precursors, for example using acetyl nitrate (B79036), is a key step in synthesizing nitrofuran derivatives. pharmaguideline.comnih.gov

Other Heterocycles: Pyrrole (B145914) and selenophene (B38918) are other five-membered heterocyclic analogues of thiophene. rroij.com Synthesis of a pyrrole analogue could involve similar cross-coupling strategies or de novo ring synthesis methods like the Knorr or Hantzsch pyrrole syntheses.

Comparative Spectroscopic and Structural Analysis of Derivatives